Agomelatine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

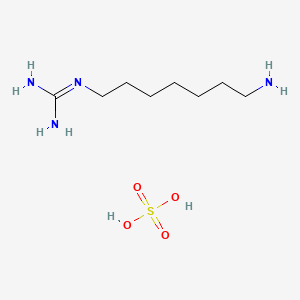

Agomelatine is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It was developed in Europe by Servier Laboratories Ltd. and submitted to the European Medicines Agency (EMA) in 2005 .

Synthesis Analysis

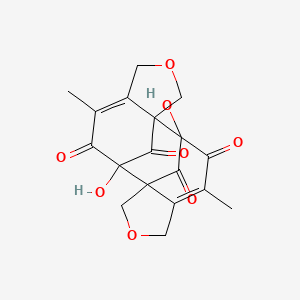

Agomelatine is a melatonin bio-isosteric derivative in which the naphthalene core has taken the place of the indole core . It is synthesized through metal-catalyzed procedures . More details about its synthesis can be found in the paper titled "Synthesis of Agomelatine by One-pot Catalytic Hydrogenation" .

Molecular Structure Analysis

Agomelatine is structurally closely related to melatonin . It has a molecular structure that combines activation of melatonin receptors with blockade of 5-HT2C receptors . More details about its molecular structure can be found in the paper titled "The Structures of Polymorphic Agomelatine and its Cocrystals with…" .

Chemical Reactions Analysis

Agomelatine behaves as a neutral antagonist at constitutively active h5-HT 2C(INI) receptors and native . It is also a substrate of CYP1A2, CYP2C9, and CYP2C19 .

Physical And Chemical Properties Analysis

Agomelatine is well absorbed after oral administration but subject to extensive first-pass metabolism, which causes significant variation in drug plasma levels between individuals . Peak plasma levels occur within 1-2 h after .

Applications De Recherche Scientifique

Treatment of Glaucoma : Agomelatine, as a melatonin agonist, has been shown to decrease intraocular pressure in patients affected by primary open-angle glaucoma (POAG) (Pescosolido et al., 2015).

Antidepressant Properties : Agomelatine is a potent agonist of melatonin MT1 and MT2 receptors and an antagonist of serotonin 5-HT2C receptors. It has been found to improve sleep without causing daytime sedation and is generally well tolerated without major sexual or cardiac adverse effects, weight gain, or discontinuation syndromes (Dubovsky & Warren, 2009).

Neuroprotective Action : There are indications of a neuroprotective action of agomelatine in animal studies. It may have anxiolytic effects and is being explored for its potential in treating mood and circadian rhythm disorders (Fornaro et al., 2010).

Memory Disorder Treatment in Neurodegenerative Disease : Agomelatine shows promise in the treatment of memory disorder, particularly in neurodegenerative diseases like Alzheimer’s, by normalizing circadian disturbances and enhancing dopamine and noradrenaline release in the prefrontal cortex (Su et al., 2022).

Pharmacological Optimization : Research on optimizing agomelatine for increased efficacy, including synthesis of novel analogues, has been conducted. This aims at improving its binding affinity and pharmacological properties (Ettaoussi et al., 2013).

Promotion of Neurogenesis : Chronic treatment with agomelatine has been found to enhance cell proliferation and neurogenesis in the ventral hippocampus, which is pertinent to mood disorders (Soumier et al., 2009).

Antidepressant Mechanism of Action : Agomelatine's psychotropic effects are attributed to the synergy between its melatonergic and 5‐hydroxytryptaminergic effects, potentially leading to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways (Guardiola‐Lemaître et al., 2014).

Pharmacokinetics and Pharmacodynamics : Genetic polymorphisms in metabolizing enzymes and transporters like CYP1A2, CYP2C9, and ABCB1 have been shown to affect the pharmacokinetics and pharmacodynamics of agomelatine (Saiz-Rodríguez et al., 2019).

Benefit-Risk Assessment in Major Depression : Agomelatine has been assessed for its benefits and risks in treating major depression. It is generally well-tolerated but requires routine monitoring for potential liver function impairment (Howland, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMEXOLMFNQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agomelatine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)